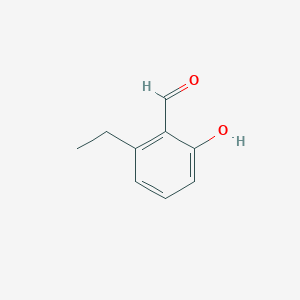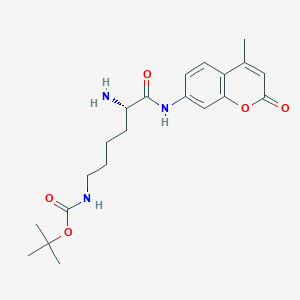
2,3,4,5-Tétrachlorobiphényle
Vue d'ensemble
Description
2,3,4,5-Tetrachlorobiphenyl is a polychlorinated biphenyl compound, commonly referred to as PCB 61. Polychlorinated biphenyls are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to their ban in many countries .
Applications De Recherche Scientifique
2,3,4,5-Tetrachlorobiphenyl has been extensively studied for its environmental impact and potential health hazards. Some of its scientific research applications include:
Environmental Studies: Research on the persistence, bioaccumulation, and degradation of polychlorinated biphenyls in various environmental matrices.
Toxicology: Studies on the toxic effects of polychlorinated biphenyls on human health and wildlife.
Bioremediation: Research on the use of microbial communities to degrade polychlorinated biphenyls in contaminated environments.
Analytical Chemistry: Development of analytical methods for the detection and quantification of polychlorinated biphenyls in environmental samples.
Mécanisme D'action
Target of Action
The primary target of 2,3,4,5-Tetrachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . Additionally, it also targets the core circadian component PER1 .
Mode of Action
2,3,4,5-Tetrachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of PER1 . This regulation of the circadian clock is achieved by repressing the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1 .
Biochemical Pathways
The compound can be degraded by microbial communities naturally present in the environment through two processes: anaerobic reductive dechlorination (organohalide respiration) of higher chlorinated congeners and aerobic oxidative degradation of lower chlorinated congeners .
Pharmacokinetics
The rate of dechlorination of 2,3,4,5-Tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 . This suggests that the bioavailability of the compound is influenced by its concentration .
Result of Action
The molecular and cellular effects of 2,3,4,5-Tetrachlorobiphenyl’s action include the inhibition of the basal and circadian expression of the core circadian component PER1 . This results in the regulation of the circadian clock .
Action Environment
Environmental factors such as the presence of microbial communities and the concentration of the compound in the environment influence its action, efficacy, and stability . For instance, low numbers of organohalide respiring bacteria rather than bioavailability accounts for low rates of dechlorination typically observed in sediments .
Analyse Biochimique
Biochemical Properties
2,3,4,5-Tetrachlorobiphenyl is known to interact with various biomolecules. It has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction suggests that 2,3,4,5-Tetrachlorobiphenyl can influence biochemical reactions involving enzymes and proteins.
Cellular Effects
The effects of 2,3,4,5-Tetrachlorobiphenyl on cells are significant. It has been observed to inhibit the development, activation, proliferation, and differentiation of T cells . This suggests that 2,3,4,5-Tetrachlorobiphenyl can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 2,3,4,5-Tetrachlorobiphenyl exerts its effects through various mechanisms. It inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This indicates that 2,3,4,5-Tetrachlorobiphenyl can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5-Tetrachlorobiphenyl can change over time. For instance, it has been observed that the rate of dechlorination of 2,3,4,5-Tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl by an organohalide respiring bacterium occurs at concentrations as low as 1 ng L^−1 . This suggests that 2,3,4,5-Tetrachlorobiphenyl has a certain degree of stability and can have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2,3,4,5-Tetrachlorobiphenyl can vary with different dosages in animal models. For example, a study on adolescent rats showed that exposure to 2,2′,5,5′-Tetrachlorobiphenyl did not affect overall body weight . This suggests that high doses of 2,3,4,5-Tetrachlorobiphenyl may not necessarily lead to toxic or adverse effects.
Metabolic Pathways
2,3,4,5-Tetrachlorobiphenyl is involved in certain metabolic pathways. It has been found to be metabolized by Ralstonia sp. strain SA-5 and Pseudomonas sp. strain SA-6 in the presence of biphenyl supplementation . This suggests that 2,3,4,5-Tetrachlorobiphenyl can interact with enzymes or cofactors and can affect metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The process involves multiple steps of chlorination to achieve the desired substitution pattern on the biphenyl ring .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,3,4,5-Tetrachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. The reaction conditions were optimized to control the degree of chlorination and the distribution of chlorinated biphenyl congeners .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl ring.
Oxidation: The compound can undergo oxidative degradation, especially in the presence of strong oxidizing agents.
Substitution: Chlorine atoms on the biphenyl ring can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Reductive Dechlorination: Common reagents include electron donors such as hydrogen or organic acids.
Substitution: Various nucleophiles can be used to substitute chlorine atoms on the biphenyl ring.
Major Products Formed
Reductive Dechlorination: The major products include lower chlorinated biphenyls such as 2,3,5-Trichlorobiphenyl.
Oxidation: The major products include various oxidized derivatives of the biphenyl ring.
Substitution: The major products depend on the nature of the substituent introduced into the biphenyl ring.
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrachlorobiphenyl is one of many polychlorinated biphenyl congeners. Similar compounds include:
2,2’,5,5’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with a different substitution pattern.
2,3,4,4’-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with chlorine atoms at different positions on the biphenyl ring.
The uniqueness of 2,3,4,5-Tetrachlorobiphenyl lies in its specific substitution pattern, which influences its chemical properties and reactivity compared to other polychlorinated biphenyl congeners .
Propriétés
IUPAC Name |
1,2,3,4-tetrachloro-5-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQDGCWIOSOMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074135 | |
| Record name | 2,3,4,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33284-53-6 | |
| Record name | 2,3,4,5-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/392EXD3SC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)


![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)






